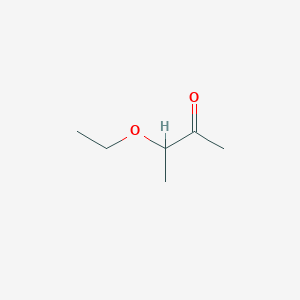

3-Ethoxybutan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

1679-38-5 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

3-ethoxybutan-2-one |

InChI |

InChI=1S/C6H12O2/c1-4-8-6(3)5(2)7/h6H,4H2,1-3H3 |

InChI Key |

UKIKCLGEESVZAE-UHFFFAOYSA-N |

SMILES |

CCOC(C)C(=O)C |

Canonical SMILES |

CCOC(C)C(=O)C |

Synonyms |

2-Butanone, 3-ethoxy- (7CI,8CI,9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethoxybutan 2 One and Its Analogues

Diverse Synthetic Pathways and Strategies

The construction of the 3-ethoxybutan-2-one framework and its analogues can be achieved through several distinct strategic approaches. These methods offer chemists flexibility in precursor selection and control over stereochemistry, allowing for the synthesis of a wide array of derivatives.

Organometallic reagents are fundamental tools in the formation of carbon-carbon bonds, and their application in the synthesis of α-alkoxy ketones is well-established. researchgate.net These reagents can act as potent nucleophiles, enabling the introduction of alkyl or aryl groups to a carbonyl-containing precursor.

One strategy involves the use of organolithium reagents, such as tert-butyllithium (B1211817), to initiate the synthesis. For instance, in the preparation of precursors for substituted this compound analogues, tert-butyllithium can be used to mediate the addition of ethyl vinyl ether to an α,β-unsaturated ketone. rsc.org This reaction forms a diallyl alcohol intermediate, which is a key precursor for subsequent rearrangement reactions. rsc.org

Another general approach involves the reaction of organometallic reagents with 3-alkoxy-2-cyclohexenones, which are analogues of this compound's enol ether form. The addition of the organometallic compound, followed by hydrolysis and dehydration, yields various 3-substituted 2-cyclohexenones, demonstrating the utility of this method for creating diverse analogues. orgsyn.org

Molecular rearrangements offer an elegant and often efficient pathway to complex molecular architectures from simpler precursors. In the context of this compound analogues, catalytic rearrangement strategies have proven effective.

A notable example is the synthesis of 3-((1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)-3-ethoxybutan-2-one. This complex analogue is synthesized through a catalytic rearrangement of a precursor diallyl alcohol. rsc.org This transformation highlights how a strategically designed precursor can be converted into the target α-alkoxy ketone structure under specific catalytic conditions. rsc.org

Sigmatropic rearrangements are also employed in the synthesis of related structures. For example, intermediate allyl alkynyl ethers, generated from α-alkoxy ketones, can undergo a scripps.eduscripps.edu-sigmatropic rearrangement at low temperatures (−78 °C) to form γ,δ-unsaturated carboxylic acid derivatives. nih.gov While not directly yielding this compound, this demonstrates a powerful rearrangement pathway for derivatizing related α-alkoxy ketone precursors. nih.gov

| Rearrangement Type | Precursor | Product Type | Reference |

| Catalytic Rearrangement | Diallyl Alcohol | Substituted this compound | rsc.org |

| scripps.eduscripps.edu-Sigmatropic | Allyl Alkynyl Ether | γ,δ-Unsaturated Carboxylic Acid Derivative | nih.gov |

Enol ethers and their silyl (B83357) derivatives are versatile precursors for the synthesis of ketones. Their use in constructing α-alkoxy ketones like this compound allows for regioselective bond formation.

The synthesis can begin with simple enol ethers like ethyl vinyl ether. As mentioned, ethyl vinyl ether can be added to α,β-unsaturated ketones using organometallic mediators like tert-butyllithium to form key intermediates. rsc.org

A more advanced strategy involves the use of silyl enol ethers in variations of the Mukaiyama Aldol (B89426) reaction to synthesize β-ketal ketones. scripps.edu The regioselective formation of silyl enol ethers is a critical step, with reaction conditions being sensitive to the steric environment of the ketone precursor. scripps.edu Furthermore, the TiCl₄ mediated [3+3] cyclization of 1,3-bis-silyl enol ethers with specific dienones represents a sophisticated method for creating functionalized aromatic analogues. researchgate.net

An alternative pathway utilizes the transformation of α-alkoxy ketones into enol triflates or phosphates. These intermediates can then undergo base-induced elimination to form alkynyl ethers. nih.gov This two-step procedure, starting from an α-alkoxy ketone, demonstrates the utility of enol-related derivatives in synthetic transformations. nih.gov

Precursor Design and Optimization in Synthesis

The successful synthesis of this compound relies heavily on the rational design of precursors and the meticulous optimization of reaction parameters to maximize yield and purity.

The choice of precursors is dictated by the chosen synthetic route. For instance, in a Williamson ether synthesis approach to form the ethoxy group, the precursors would be an alcohol and an alkyl halide. masterorganicchemistry.com For building the carbon backbone, precursors like α,β-unsaturated ketones and ethyl vinyl ether are used in organometallic-mediated pathways. rsc.org

Optimization of the reaction conditions is crucial for achieving high yields. This process involves systematically varying parameters such as catalyst concentration, temperature, reaction time, and the molar ratio of reactants. An analogous synthesis of 3-nonen-2-one (B88694) from acetone (B3395972) and n-hexanal illustrates this principle effectively. researchgate.net In this aldol-type reaction, researchers investigated the impact of various factors to find the optimal conditions. researchgate.net

The findings from this optimization study are summarized below:

| Parameter | Condition Tested | Optimal Condition | Result | Reference |

| Catalyst Concentration | Varying KOH solution % | 10% aqueous KOH | Efficient reaction | researchgate.net |

| Molar Ratio | Acetone to n-hexanal | 5:1 | High conversion | researchgate.net |

| Reaction Temperature | Various temperatures | 30°C | Good reaction rate | researchgate.net |

| Reaction Time | Timed intervals | 100 minutes | Completion of reaction | researchgate.net |

This systematic approach to optimization, where one parameter is varied while others are kept constant, is a cornerstone of process chemistry. Applying similar principles to the synthesis of this compound would involve identifying the key variables in the chosen synthetic pathway and methodically determining the conditions that provide the highest yield and purity of the final product.

Mechanistic Investigations of 3 Ethoxybutan 2 One Chemical Reactions

Electrophilic Addition Reactions, including Halogenation

While the carbonyl group of 3-ethoxybutan-2-one itself is not susceptible to direct electrophilic addition in the same manner as an alkene, its α-carbons (the carbon atoms adjacent to the carbonyl group) are activated towards substitution reactions with electrophiles, such as halogens. This reactivity proceeds through the formation of an enol or enolate intermediate.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the α-hydrogens. A weak base can then abstract an α-proton to form a nucleophilic enol intermediate. This enol readily attacks an electrophilic halogen (e.g., Br₂, Cl₂), leading to the formation of an α-halo ketone. The presence of the ethoxy group at the β-position can influence the regioselectivity of this reaction. The α-carbon between the carbonyl and the ethoxy group (C3) is sterically more hindered and its protons may be slightly less acidic compared to the methyl group protons (C1). Therefore, halogenation is expected to preferentially occur at the C1 position. Under acidic conditions, the introduction of one halogen atom deactivates the enol, making further halogenation less favorable and typically resulting in a monohalogenated product.

In basic media, an enolate is formed by the direct abstraction of an α-proton by a strong base. This enolate is a potent nucleophile that rapidly attacks the halogen. The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons on the same carbon, making subsequent halogenations on that carbon even faster. Therefore, if multiple α-hydrogens are available, polyhalogenation is often observed under basic conditions. For this compound, this would likely lead to the formation of a trihalogenated product at the C1 position.

| Reaction Condition | Intermediate | Predicted Major Product | Rationale |

|---|---|---|---|

| Acid-catalyzed (e.g., HBr, Br₂) | Enol | 1-Bromo-3-ethoxybutan-2-one | Formation of the more stable, less substituted enol is generally favored. Monohalogenation is typical as the first halogen is deactivating. |

| Base-promoted (e.g., NaOH, Br₂) | Enolate | 1,1,1-Tribromo-3-ethoxybutan-2-one | The acidity of the remaining α-protons increases with each halogen substitution, leading to exhaustive halogenation at the less hindered methyl group. |

Intramolecular Rearrangements and Cyclization Processes

The structure of this compound, with its ketone and ether functionalities, allows for the potential of intramolecular rearrangements and cyclization reactions, particularly in derivatives of the parent compound. While specific studies on this compound are limited, analogous reactions in similar β-alkoxy ketones provide a framework for understanding its potential reactivity.

One relevant class of reactions is the Nazarov cyclization, an electrocyclic reaction that converts divinyl ketones into cyclopentenones. Although this compound is not a divinyl ketone, derivatives could be synthesized to undergo such transformations. For instance, the introduction of vinyl groups at appropriate positions could lead to precursors for Nazarov cyclization. The ethoxy group could play a role in directing the stereochemistry of the ring closure.

Furthermore, the β-alkoxy ketone moiety is a valuable structural motif in synthetic organic chemistry that can participate in various cyclization reactions. For example, under acidic conditions, a related compound, 3-ethoxy cyclobutanone, has been shown to undergo a cascade of ring-opening and cyclization reactions. This suggests that under appropriate conditions, the carbonyl and ethoxy groups of this compound could be involved in intramolecular condensations or rearrangements, especially if other reactive functional groups are present in the molecule.

| Reaction Type | Required Structural Modification | Potential Product | Key Mechanistic Step |

|---|---|---|---|

| Nazarov Cyclization | Introduction of vinyl groups alpha to the carbonyl and on the ethoxy chain. | Substituted cyclopentenone | 4π-electrocyclic ring closure of a pentadienyl cation. |

| Acid-Catalyzed Intramolecular Aldol (B89426) Addition | Modification to introduce a second carbonyl or activated methylene (B1212753) group. | Cyclic β-hydroxy ketone | Protonation of the carbonyl followed by intramolecular nucleophilic attack of an enol. |

Reactivity within Complex Biological Modification Systems

The interaction of this compound with biological systems is an area where specific research is not extensively documented. However, its presence has been noted in wine, suggesting it can be a product of fermentation processes. The reactivity of its functional groups provides a basis for predicting its potential biological modifications.

The ketone group is susceptible to enzymatic reduction by ketoreductases, a class of enzymes that utilize cofactors like NADH or NADPH to deliver a hydride to the carbonyl carbon. This would result in the formation of the corresponding secondary alcohol, 3-ethoxybutan-2-ol. Such enzymatic reductions are common metabolic pathways for ketones in various organisms and are often highly stereoselective, potentially yielding a specific enantiomer of the alcohol.

The ether linkage in this compound could be a substrate for ether-cleaving enzymes, such as cytochrome P450 monooxygenases. These enzymes could hydroxylate the carbon atom adjacent to the ether oxygen, leading to an unstable hemiacetal that could then break down.

While detailed studies on the specific metabolic fate or biological activity of this compound are scarce, its structural features suggest it could be a substrate for common enzymatic transformations that modify ketones and ethers.

| Enzyme Class | Type of Transformation | Potential Product | Biological Relevance |

|---|---|---|---|

| Ketoreductases (e.g., Alcohol Dehydrogenases) | Reduction of the carbonyl group | 3-Ethoxybutan-2-ol | Common metabolic pathway for detoxification or production of signaling molecules. |

| Cytochrome P450 Monooxygenases | Oxidative cleavage of the ether linkage | Butan-2-one and acetaldehyde | A potential pathway for the breakdown and metabolism of the compound. |

Sophisticated Spectroscopic Characterization Techniques in 3 Ethoxybutan 2 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Ethoxybutan-2-one. weebly.com By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. weebly.com

In the ¹H NMR spectrum of this compound, distinct signals are expected for each set of chemically non-equivalent protons. The integration of these signals corresponds to the number of protons in each set. The splitting pattern (multiplicity) of each signal, governed by spin-spin coupling with neighboring protons, reveals the connectivity of the carbon skeleton.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. libretexts.org The chemical shift of each carbon signal is highly dependent on its hybridization and the electronegativity of attached atoms. oregonstate.edu For this compound, distinct peaks are expected for the carbonyl carbon, the two carbons of the ethoxy group, and the three methyl carbons, providing a clear carbon fingerprint of the molecule.

| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| ¹H NMR | CH₃-C=O | ~2.1 | Singlet (s) | Adjacent to electron-withdrawing carbonyl group. |

| CH₃-CH-O | ~1.2 | Doublet (d) | Coupled to the adjacent methine proton. | |

| O-CH-CH₃ | ~3.8 | Quartet (q) | Coupled to the three adjacent methyl protons. | |

| O-CH₂-CH₃ | ~3.5 (q), ~1.1 (t) | Quartet (q), Triplet (t) | Methylene (B1212753) protons coupled to methyl protons, and vice-versa. | |

| ¹³C NMR | C=O | ~205-215 | N/A | Typical range for a ketone carbonyl carbon. libretexts.org |

| CH₃-C=O | ~25-30 | N/A | Alkyl carbon adjacent to a carbonyl. | |

| CH₃-CH-O | ~15-20 | N/A | Alkyl carbon. | |

| O-CH-CH₃ | ~75-85 | N/A | Carbon attached to the ether oxygen. | |

| O-CH₂-CH₃ | ~60-70 | N/A | Carbon of the ethoxy group attached to oxygen. | |

| O-CH₂-CH₃ | ~15 | N/A | Terminal methyl carbon of the ethoxy group. |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. whitman.edu When this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) provides the molecule's nominal molecular weight. libretexts.org

The molecular ion of this compound has a nominal m/z value of 116. This ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments serves as a molecular fingerprint. Key fragmentation pathways for ketones and ethers, such as alpha-cleavage (cleavage of the bond adjacent to the oxygen or carbonyl group), are instrumental in confirming the structure. miamioh.edu For this compound, significant fragments would be expected from the cleavage on either side of the carbonyl group and adjacent to the ether oxygen.

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 116 | [C₆H₁₂O₂]⁺• | Molecular Ion (M⁺•) |

| 101 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 87 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the ethoxy group (alpha-cleavage). |

| 73 | [CH₃CH-O-CH₂CH₃]⁺ | Alpha-cleavage with loss of acetyl radical (CH₃CO•). |

| 45 | [C₂H₅O]⁺ | Loss of the butanone-yl radical. |

| 43 | [CH₃CO]⁺ | Alpha-cleavage with loss of the ethoxypropyl radical. This is often a very stable and abundant acylium ion. docbrown.info |

While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments. docbrown.info For this compound, the molecular formula is C₆H₁₂O₂. HRMS can distinguish its exact mass (116.08373 u) from that of other isomeric compounds or compounds with the same nominal mass but different elemental formulas, providing definitive confirmation of its chemical formula.

In many real-world applications, this compound may be present as a component within a complex mixture, such as in food products, environmental samples, or reaction mixtures. researchgate.net In these cases, hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential. jmchemsci.comnih.gov

GC-MS : This technique is ideal for volatile and thermally stable compounds like this compound. The sample mixture is first vaporized and separated based on boiling point and polarity in the gas chromatograph. As each separated component elutes from the GC column, it enters the mass spectrometer for ionization and detection, allowing for its identification. jmchemsci.com

LC-MS/MS : For less volatile compounds or complex matrices, LC-MS/MS is employed. epa.gov The mixture is first separated by high-performance liquid chromatography (HPLC) based on polarity. nih.gov The eluting compound is then analyzed by tandem mass spectrometry (MS/MS). In this process, the molecular ion (e.g., m/z 116 for this compound) is selected, fragmented, and the resulting fragment ions are analyzed. This two-stage mass analysis provides extremely high selectivity and sensitivity, enabling confident identification and quantification even at trace levels. epa.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. fiveable.me It works on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. vscht.cz The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

The IR spectrum of this compound is characterized by distinct absorption bands that confirm the presence of its key functional groups: a ketone and an ether. The most prominent feature is the strong, sharp absorption band from the carbonyl (C=O) stretching vibration of the ketone group. docbrown.info Additionally, the C-O-C stretching vibration of the ether linkage and the various C-H stretching and bending vibrations of the alkyl portions of the molecule will be evident. libretexts.org

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 2850-3000 | C-H Stretch | Alkane (sp³ C-H) | Strong |

| 1715-1725 | C=O Stretch | Ketone | Strong, Sharp |

| 1350-1470 | C-H Bend | Alkane (CH₂, CH₃) | Variable |

| 1050-1150 | C-O-C Stretch | Ether | Strong |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes (Applied to derivatives)

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons, such as free radicals and transition metal complexes. washington.edunih.gov this compound, as a diamagnetic molecule with all its electrons paired, is EPR-silent and cannot be studied directly by this method.

However, the keto-enol tautomerism of this compound allows it to act as a bidentate ligand (a β-ketoether), capable of forming stable complexes with paramagnetic transition metal ions (e.g., Cu²⁺, Mn²⁺, V⁴⁺). These metal complexes, which possess unpaired electrons, are EPR-active. nih.gov

EPR spectroscopy of a metal complex derivative of this compound would provide detailed information about the electronic structure of the metal center. nih.gov The analysis of the EPR spectrum yields parameters such as g-values and hyperfine coupling constants. These parameters reveal insights into:

The oxidation state and spin state of the metal ion.

The symmetry and geometry of the coordination environment around the metal ion.

The nature of the bonding between the metal and the this compound ligand, including the degree of covalency.

For instance, the EPR spectrum of a copper(II) complex with this ligand would exhibit characteristic hyperfine splitting due to the interaction of the unpaired electron with the copper nucleus (I = 3/2), providing a sensitive probe of the complex's structure. ethz.ch

Applications of 3 Ethoxybutan 2 One and Its Derivatives in Advanced Research

Utilization as a Synthetic Building Block in Organic Synthesis

As a functionalized ketone, 3-ethoxybutan-2-one possesses reactive sites that could theoretically be exploited in organic synthesis. Chemical suppliers list derivatives such as 1-amino-3-ethoxybutan-2-one, indicating its availability as a potential building block for more complex molecules. However, specific examples of its direct use are not widely reported in peer-reviewed literature.

Precursor for Complex Molecular Architectures

There is currently no substantial evidence in publicly available scientific literature to suggest that this compound is a widely used precursor for the synthesis of complex molecular architectures. While its chemical structure contains both a ketone and an ether functional group, which could be manipulated in multi-step syntheses, specific pathways or target molecules originating from this compound are not documented in prominent research.

Integration into Polymeric Structures

Direct integration of this compound into polymeric structures is not a commonly reported application. However, a related derivative, 4-ethenylperoxy-3-ethoxybutan-2-one, is mentioned in patent literature concerning photo-curable inkjet inks. google.com This suggests a potential, albeit indirect, role for structures related to this compound in the field of polymer chemistry, specifically in the formulation of specialized polymers that can be cured or hardened by light. The ethenylperoxy group in this derivative would be the likely site of polymerization, incorporating the ethoxybutan-2-one moiety into the resulting polymer backbone.

Probing Biomolecular Structures and Interactions

The application of this compound in the study of biomolecular structures and interactions is not documented in the available scientific research.

Role in Material Science Research (e.g., polymer thickeners)

Despite the general interest in novel compounds for material science applications, there is no documented use of this compound as a polymer thickener or in any other significant role within material science research. The properties that would make a compound a suitable polymer thickener, such as high molecular weight and the ability to form extensive intermolecular networks, are not inherent to this small molecule.

Computational and Theoretical Studies of 3 Ethoxybutan 2 One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic architecture of a molecule. These methods, rooted in quantum mechanics, can elucidate the distribution of electrons and predict a variety of molecular properties. For 3-Ethoxybutan-2-one, such calculations would typically employ methodologies like Density Functional Theory (DFT) or ab initio methods (e.g., Hartree-Fock, Møller-Plesset perturbation theory) to solve the Schrödinger equation for the molecule.

The primary outputs of these calculations include the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. Furthermore, the electronic properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential map can be determined. The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive.

The electrostatic potential map visually represents the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the carbonyl oxygen would be expected to be a region of high electron density (red potential), indicating its susceptibility to electrophilic attack, while the carbonyl carbon would be electron-deficient (blue potential), making it a target for nucleophiles.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative of typical quantum chemical calculation outputs and may not be from a specific published study on this molecule.)

| Property | Predicted Value | Method |

|---|---|---|

| HOMO Energy | -0.25 eV | DFT/B3LYP |

| LUMO Energy | 0.08 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 0.33 eV | DFT/B3LYP |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of a system of molecules. For this compound in a condensed phase (e.g., liquid), MD simulations can reveal crucial information about its intermolecular interactions and bulk properties. These simulations solve Newton's equations of motion for a collection of molecules, with the forces between them described by a force field.

Through MD, one can analyze the radial distribution functions (RDFs), which describe the probability of finding another molecule at a certain distance from a reference molecule. The RDFs for this compound would likely show characteristic peaks indicating the preferred distances for intermolecular contacts, such as those involving the carbonyl group and the ethoxy group. These interactions would primarily be of a dipole-dipole nature due to the polar carbonyl group.

Furthermore, MD simulations can be used to calculate transport properties like the diffusion coefficient and viscosity, as well as thermodynamic properties such as the heat of vaporization. These simulations provide a molecular-level understanding of how the structure and interactions of this compound molecules give rise to their macroscopic properties.

Structure-Reactivity and Structure-Property Relationships (Theoretical Prediction)

The computational data derived from quantum chemical calculations can be used to predict the reactivity and properties of this compound. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that correlate the chemical structure with biological activity or physical properties, respectively.

For this compound, theoretical predictions of reactivity can be made by examining its molecular orbital energies and electrostatic potential. The locations of the HOMO and LUMO can indicate the sites for oxidation and reduction, respectively. The electron-rich carbonyl oxygen and the electron-deficient carbonyl carbon are key sites for chemical reactions.

Theoretical predictions of physical properties, such as boiling point, vapor pressure, and solubility, can be derived from its molecular descriptors. These descriptors, which can be calculated from the molecular structure, include parameters like molecular weight, polar surface area, and various topological indices.

Table 2: Theoretically Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Boiling Point | 145-147 °C |

| Flash Point | 46 °C |

Spectroscopic Data Simulation and Interpretation

Computational methods are invaluable for simulating and interpreting spectroscopic data. For this compound, theoretical calculations can predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

The simulation of the IR spectrum is typically achieved by calculating the vibrational frequencies of the molecule. These calculations can help in the assignment of the absorption bands observed in an experimental IR spectrum. For this compound, characteristic vibrational modes would include the C=O stretching of the ketone group (expected around 1715 cm⁻¹), C-O-C stretching of the ether linkage, and various C-H bending and stretching modes.

Similarly, NMR chemical shifts can be calculated using quantum chemical methods. These calculations provide theoretical chemical shifts for the different hydrogen (¹H) and carbon (¹³C) atoms in the molecule, which can be compared with experimental data to confirm the molecular structure. The predicted NMR spectrum for this compound would show distinct signals for the methyl and methylene (B1212753) protons of the ethoxy group, the methyl protons adjacent to the carbonyl group, and the methine proton.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are illustrative predictions.)

| Proton Environment | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ (ethoxy) | 1.2 |

| CH₂ (ethoxy) | 3.5 |

| CH₃ (keto) | 2.1 |

| CH (methine) | 3.8 |

Natural Occurrence and Metabolomic Studies of 3 Ethoxybutan 2 One

Detection in Biological and Fermentation Products

The presence of 3-Ethoxybutan-2-one has been notably detected in wine, a complex matrix of volatile and non-volatile compounds. plantcyc.org While its occurrence is documented, the full scope of its distribution across a wider range of biological and fermented products remains an area of ongoing research. The formation of such ethoxy compounds is often linked to the intricate biochemical processes that occur during fermentation.

The metabolism of yeast, particularly Saccharomyces cerevisiae, during the fermentation of grape must is a primary source of a vast array of volatile organic compounds that contribute to the final aroma and flavor profile of wine. mdpi.comuwaterloo.ca These processes involve the transformation of sugars and other precursors present in the grape into alcohols, esters, aldehydes, and ketones. mdpi.comnih.gov The specific pathways leading to the formation of this compound in wine are thought to involve the interaction of ethanol (B145695) with precursor molecules derived from the grape or formed during yeast metabolism.

Further metabolomic studies on various fermented beverages and biological systems are required to establish a more comprehensive understanding of the natural distribution of this compound.

Identification as a Specialized Metabolite

Specialized metabolites, also known as secondary metabolites, are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. nih.govmdpi.com In plants, such as the grapevine (Vitis vinifera), these compounds play crucial roles in defense mechanisms and interactions with the environment. plantcyc.orgacs.org The vast array of specialized metabolites in grapes contributes significantly to the unique characteristics of different wine varieties. plantcyc.orgresearcher.lifepreprints.org

While the direct classification of this compound as a specialized metabolite of Vitis vinifera itself is not definitively established in current literature, its presence in wine suggests it is a product of the complex interplay between the grape's primary and specialized metabolites and the metabolic activity of fermentation microorganisms. plantcyc.orgnih.gov The precursors to this compound are likely derived from the grape's metabolic pathways, which are then transformed by yeast during fermentation. Therefore, it can be considered a fermentation-derived specialized metabolite, contributing to the unique chemical fingerprint of the final product.

Metabolomic fingerprinting of different wine varieties can help in distinguishing them based on their unique profiles of volatile compounds, including ketones like this compound. awri.com.auresearchgate.net

Analytical Methodologies for Trace Detection in Natural Matrices

The detection and quantification of trace levels of volatile compounds like this compound in complex natural matrices such as wine present a significant analytical challenge. Current time information in Rhône, FR.koreascience.kr The low concentrations of these compounds, coupled with the presence of a multitude of other structurally similar molecules, necessitate highly sensitive and selective analytical techniques. Current time information in Rhône, FR.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds in wine. mdpi.comawri.com.auresearchgate.netCurrent time information in Rhône, FR.foodsafety.institute This method separates the different volatile compounds in a sample, which are then identified and quantified by the mass spectrometer. For trace-level detection, pre-concentration techniques are often employed to increase the analyte concentration before GC-MS analysis.

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is frequently coupled with GC-MS for the analysis of volatile compounds in wine. nih.govfmach.itunipa.itnih.gov This method involves exposing a coated fiber to the headspace above the sample, where volatile compounds partition onto the fiber. The fiber is then desorbed in the GC injector, allowing for the sensitive detection of trace analytes. The selection of the appropriate fiber coating and optimization of extraction parameters are crucial for achieving high sensitivity and selectivity for target compounds like this compound.

Below is a summary of common analytical techniques used for the analysis of volatile compounds in wine, which are applicable for the detection of this compound:

| Analytical Technique | Principle | Application in Trace Detection |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on their mass-to-charge ratio. | A standard and robust method for the identification and quantification of a wide range of volatile compounds in wine, including ketones. |

| Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS | A pre-concentration technique where volatile compounds from the headspace of a sample are adsorbed onto a coated fiber and then thermally desorbed into the GC-MS system. | Enhances the sensitivity of GC-MS for the detection of trace and ultra-trace levels of volatile compounds, making it ideal for analyzing minor components like this compound in wine. |

Further research is needed to develop and validate specific analytical methods tailored for the routine and accurate quantification of this compound in various natural matrices. This will be essential for a more thorough investigation of its natural occurrence, formation pathways, and potential contribution to the sensory properties of fermented products.

Research on Stereoisomers and Chiral Properties of 3 Ethoxybutan 2 One

Enantioselective Synthesis and Chiral Resolution Considerations

The synthesis of a single, pure enantiomer is a significant goal in modern chemistry, particularly for applications in pharmaceuticals and flavorings, where different enantiomers can have vastly different effects. Methodologies for achieving this, known as asymmetric synthesis, are well-developed for ketones. These can include:

Catalytic Asymmetric Reduction: The conversion of a prochiral ketone to a chiral alcohol using a chiral catalyst and a reducing agent. While this is a common strategy, specific applications to produce chiral 3-ethoxybutan-2-ol, a precursor, are not detailed in available literature.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a reaction to produce a specific stereoisomer.

Kinetic Resolution: This process involves the selective reaction of one enantiomer from a racemic mixture, allowing the other to be isolated. Dynamic kinetic resolution is a more advanced version that converts the less reactive enantiomer into the more reactive one, theoretically allowing for a 100% yield of the desired product.

Another approach is chiral resolution , which separates a racemic mixture (a 1:1 mixture of both enantiomers) into its constituent enantiomers. This is often accomplished through:

Chiral Chromatography: Using a stationary phase that is itself chiral, allowing for the differential interaction and separation of the two enantiomers.

Formation of Diastereomers: Reacting the racemic mixture with a pure chiral resolving agent to form diastereomers, which have different physical properties and can be separated by conventional methods like crystallization or chromatography.

However, specific protocols, catalysts, or resolving agents optimized for 3-ethoxybutan-2-one have not been documented in the reviewed scientific papers. Research on the closely related compound, 3-hydroxy-2-butanone (acetoin), is more extensive, but direct extrapolation of these methods to its ethoxy analogue would be speculative without experimental validation.

Stereochemical Influence on Reactivity and Applications

The spatial arrangement of atoms in enantiomers can lead to significant differences in their chemical reactivity and biological activity. This is because many biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

In the context of flavor and fragrance, it is common for one enantiomer of a chiral compound to have a distinct or more potent aroma than its mirror image. For other applications, such as in the synthesis of more complex molecules (chiral building blocks), the specific stereochemistry of a starting material is crucial for determining the stereochemistry of the final product.

Despite the fundamental importance of stereochemistry, there is no available research that specifically investigates and compares the reactivity, organoleptic properties, or utility in chemical synthesis of the individual (R) and (S) enantiomers of this compound. Consequently, it is not possible to provide detailed research findings or data on how the stereochemical configuration of this specific compound influences its applications.

Due to the lack of specific research data for this compound, data tables detailing enantioselective synthesis methods or comparing the properties of its stereoisomers cannot be generated at this time.

Derivatives and Analogues of 3 Ethoxybutan 2 One in Chemical Research

Synthesis and Characterization of Novel Structural Analogues

There is no available literature detailing the synthesis of novel structural analogues of 3-ethoxybutan-2-one. Research on methods to modify the ethoxy group, the butanone backbone, or to introduce new functional groups to this specific molecule has not been published. As a result, no data on reaction schemes, yields, or the characterization of such new compounds (e.g., via NMR, IR, or mass spectrometry) can be presented.

Structure-Activity Relationship Studies of Modified Compounds

In the absence of synthesized analogues, no structure-activity relationship (SAR) studies have been conducted. SAR studies are contingent on having a series of related compounds to compare, in order to determine how specific structural features affect a particular chemical or biological activity. Without a library of this compound derivatives, no such analysis has been performed or reported.

Future Perspectives and Emerging Research Avenues for 3 Ethoxybutan 2 One

Development of Novel Synthetic Strategies

Future research into the synthesis of 3-ethoxybutan-2-one is expected to prioritize green chemistry principles, aiming for higher efficiency, atom economy, and the use of renewable resources.

One promising approach is the adaptation of methods used for analogous compounds. For instance, the sustainable, one-step synthesis of 3-methoxybutan-2-one (B3048630) from acetoin (B143602) and dimethyl carbonate could be modified to use diethyl carbonate for the ethoxylation of acetoin. semanticscholar.org This would leverage a potentially bio-based and non-toxic alkylating agent, improving the process mass intensity and atom economy compared to traditional methods. semanticscholar.org

Another innovative strategy involves the ring-opening of substituted cyclopropanols. Research has demonstrated that ceric ammonium (B1175870) nitrate (B79036) (CAN) can mediate the oxidation of anions in the presence of cyclopropyl (B3062369) alcohols to create a variety of β-functionalized ketones. nih.gov Developing a pathway that utilizes an appropriately substituted ethoxy-cyclopropanol could provide a novel and efficient route to this compound under mild and neutral reaction conditions. nih.gov Furthermore, biocatalytic methods, such as the use of enzymes like acetylacetoin synthase for creating β-diketone structures, could be explored for the stereoselective synthesis of chiral variants of this compound. mdpi.com

| Potential Synthetic Strategy | Key Reagents/Catalysts | Anticipated Advantages |

| Green Ethoxylation of Acetoin | Acetoin, Diethyl Carbonate, Acid Catalyst (e.g., PTSA) | High atom economy, use of non-toxic reagents, potentially bio-based feedstock. semanticscholar.org |

| Cyclopropanol Ring-Opening | Ethoxy-substituted cyclopropanol, Ceric Ammonium Nitrate (CAN) | Mild reaction conditions, short reaction times, novel pathway to functionalized ketones. nih.gov |

| Biocatalytic Synthesis | Enzyme-catalyzed aldol (B89426) or acylation reactions | High stereoselectivity, environmentally friendly (aqueous media), potential for chiral synthesis. mdpi.comsetu.ie |

Exploration of Undiscovered Reactivity

The unique structure of this compound, featuring both a ketone carbonyl and an ether linkage at the β-position, makes it a compelling substrate for exploring new chemical transformations. Its reactivity is an area ripe for investigation, with potential applications in the synthesis of complex molecules and heterocyclic systems.

Future studies could focus on utilizing this compound as a key building block in multicomponent reactions. These reactions, which form complex products in a single step, are highly valued for their efficiency. The β-alkoxy ketone motif could participate in cascade or domino reactions to construct novel heterocyclic scaffolds, which are prevalent in medicinal chemistry. rsc.org

The potential for this compound to act as a precursor to enones or other reactive intermediates through controlled elimination or rearrangement reactions is another promising avenue. The presence of the ethoxy group could be exploited as a directing group or a latent leaving group under specific catalytic conditions, providing access to a range of functionalized products that are otherwise difficult to synthesize. nih.gov

Expansion of Biochemical and Material Science Applications

The applications of this compound are projected to expand significantly, particularly in areas prioritizing sustainability and advanced material design.

In the realm of green chemistry, a significant opportunity lies in its potential use as a bio-based solvent. Its close analogue, 3-methoxybutan-2-one, has been successfully evaluated as a sustainable alternative to hazardous chlorinated solvents like dichloromethane. semanticscholar.orgrsc.org Research has shown that 3-methoxybutan-2-one exhibits favorable solvent properties, low potential for peroxide formation, and has been used effectively in reactions like Friedel-Crafts acylations. semanticscholar.orgrsc.org It is highly probable that this compound could offer similar or complementary properties, making it a candidate for replacing conventional solvents in various industrial applications.

In material science, the ketone functionality offers a reactive handle for polymer modification. Ketone-functionalized polymers are versatile scaffolds that can be used to conjugate other molecules, such as drugs or imaging agents, through stable oxime linkages. nih.govacs.org this compound could be developed into a monomer for polymerization, creating polymers with reactive side chains. nih.govnih.gov Additionally, ketone-functionalized porous organic polymers have shown promise in applications like selective CO2 capture and photocatalysis, suggesting that polymers derived from this compound could be explored for environmental and energy-related applications. acs.orgrsc.org

Advanced Spectroscopic and Computational Approaches

To fully unlock the potential of this compound, a deeper understanding of its structural and electronic properties is necessary. Advanced spectroscopic and computational methods will be instrumental in this endeavor.

Computational Chemistry: Density Functional Theory (DFT) calculations can provide profound insights into the molecule's geometric parameters (bond lengths and angles), vibrational frequencies, and electronic structure. nih.govacs.org By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict its reactivity and kinetic stability. Such theoretical studies can guide the design of new reactions and help interpret experimental spectroscopic data. nih.gov

Spectroscopic Analysis: While standard techniques like 1H and 13C NMR are routine, advanced 2D NMR experiments (such as COSY, HSQC, and HMBC) will be crucial for unambiguous structural confirmation and for studying its behavior in different environments. High-resolution mass spectrometry (HR-MS) is essential for obtaining accurate mass measurements, which allows for the definitive determination of its elemental composition and aids in the characterization of reaction products and metabolites. chromatographyonline.com The characteristic fragmentation patterns of ketones in mass spectrometry, such as alpha-cleavage, can provide further structural information. oregonstate.eduyoutube.comlibretexts.org

| Technique | Research Goal for this compound | Anticipated Outcome |

| Density Functional Theory (DFT) | Calculate optimized geometry, vibrational frequencies, and HOMO/LUMO energies. nih.govacs.org | Prediction of reactivity, interpretation of IR/Raman spectra, understanding of electronic properties. |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of all proton and carbon signals; study of conformational dynamics. | Definitive structural elucidation and conformational analysis. |

| High-Resolution Mass Spectrometry (HR-MS) | Determine exact mass and elemental composition; analyze fragmentation patterns. chromatographyonline.com | Accurate molecular formula confirmation and structural insights for reaction monitoring. |

By pursuing these integrated research avenues, the scientific community can systematically uncover and harness the full potential of this compound, paving the way for its use in a new generation of sustainable technologies and advanced materials.

Q & A

Basic Research Questions

Q. What chromatographic methods are optimal for quantifying 3-Ethoxybutan-2-one in biological matrices?

- Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 210–240 nm) or GC-MS with a polar capillary column (e.g., DB-WAX) for separation. Calibrate with certified reference standards to ensure accuracy. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

- Key Variables : Mobile phase composition (acetonitrile/water gradients), column temperature, and ionization parameters (for MS).

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Test catalytic systems (e.g., acid-catalyzed etherification) under varying temperatures (40–80°C) and solvent polarities. Monitor reaction progress via TLC or inline FTIR. Purify via fractional distillation or column chromatography, and validate purity using NMR (e.g., absence of hydroxyl proton signals at δ 1–2 ppm) .

- Critical Parameters : Molar ratios of reactants, catalyst loading (e.g., H₂SO₄ vs. p-toluenesulfonic acid), and reaction time.

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

- Methodological Answer : Combine ¹H/¹³C NMR for functional group identification (e.g., ethoxy group at δ 1.3–1.5 ppm and carbonyl at δ 205–210 ppm), IR for ketone confirmation (~1700–1750 cm⁻¹), and high-resolution MS for molecular formula validation. Cross-reference with computational spectral simulations (e.g., DFT-based predictions) .

Advanced Research Questions

Q. How should contradictions in kinetic data for this compound’s reactivity across solvent systems be resolved?

- Methodological Answer : Perform triplicate experiments under controlled humidity/temperature. Apply multivariate analysis (e.g., ANOVA) to isolate solvent polarity effects. Use Arrhenius plots to compare activation energies and identify outliers. Reconcile discrepancies by validating assumptions (e.g., solvent–solute interactions via molecular dynamics simulations) .

- Case Example : Conflicting rate constants in polar aprotic vs. protic solvents may arise from unaccounted hydrogen bonding.

Q. What computational strategies predict this compound’s behavior in nucleophilic environments?

- Methodological Answer : Employ density functional theory (DFT) to model transition states and reaction pathways (e.g., nucleophilic attack at the carbonyl carbon). Validate with kinetic isotope effect (KIE) studies. Use molecular dynamics (MD) simulations to assess solvent effects on conformational stability .

- Software Tools : Gaussian, ORCA, or CP2K for DFT; GROMACS for MD.

Q. How can isotopic labeling elucidate this compound’s metabolic pathways in vitro?

- Methodological Answer : Synthesize ¹³C-labeled this compound via ethoxy-group substitution with ¹³C-enriched reagents. Track metabolites using LC-MS/MS with selective reaction monitoring (SRM). Compare fragmentation patterns with unlabeled controls to identify biotransformation products (e.g., hydroxylated or oxidized derivatives) .

- Validation : Co-incubate with cytochrome P450 inhibitors to confirm enzymatic pathways.

Data Management & Reproducibility

- Data Contradictions : Archive raw chromatographic/spectral data in FAIR-compliant repositories (e.g., Zenodo) and document metadata (e.g., instrument calibration logs) to enable third-party validation .

- Ethical Reporting : Adhere to IUPAC nomenclature and SI units consistently. Disclose statistical confidence intervals and outlier exclusion criteria to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.